molecular formula C19H15ClO2 B6382227 5-(2-Benzyloxyphenyl)-2-chlorophenol, 95% CAS No. 1261897-38-4

5-(2-Benzyloxyphenyl)-2-chlorophenol, 95%

Cat. No. B6382227
CAS RN: 1261897-38-4
M. Wt: 310.8 g/mol
InChI Key: IKPUDCXJWCMFNB-UHFFFAOYSA-N
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Description

5-(2-Benzyloxyphenyl)-2-chlorophenol, 95% (5-BOPC-95) is a phenolic compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of uses, including synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

5-(2-Benzyloxyphenyl)-2-chlorophenol, 95% has been used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and as a synthetic intermediate. It has been used as a tool to study the structure and function of proteins, as well as to study the binding of drugs to proteins. Additionally, it has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

5-(2-Benzyloxyphenyl)-2-chlorophenol, 95% acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It has been shown to inhibit the activity of CYP2C19, CYP2C9, and CYP2D6. Additionally, it has been shown to inhibit the activity of other enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
5-(2-Benzyloxyphenyl)-2-chlorophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, acetylcholinesterase, and others. Additionally, it has been shown to have an antioxidant effect, as well as anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

5-(2-Benzyloxyphenyl)-2-chlorophenol, 95% is a versatile compound with a wide range of applications in scientific research. It is relatively easy to synthesize, is stable in a variety of conditions, and is relatively inexpensive. However, it is important to note that it is a potent inhibitor of certain enzymes, and should be used with caution in laboratory experiments.

Future Directions

There are a number of potential future directions for 5-(2-Benzyloxyphenyl)-2-chlorophenol, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, it could be used as an intermediate in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. Finally, it could be used in the study of protein structure and function, as well as in the study of drug binding to proteins.

Synthesis Methods

5-(2-Benzyloxyphenyl)-2-chlorophenol, 95% is synthesized through a three-step reaction sequence. The first step involves the reaction of benzyl alcohol with p-chlorophenol in the presence of sulfuric acid to form 5-chloro-2-hydroxybenzyl alcohol. The second step involves the reaction of this intermediate with benzyl chloride in the presence of a base (such as sodium hydroxide) to form 5-(2-Benzyloxyphenyl)-2-chlorophenol, 95%. The final step involves the purification of the crude product through recrystallization.

properties

IUPAC Name

2-chloro-5-(2-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO2/c20-17-11-10-15(12-18(17)21)16-8-4-5-9-19(16)22-13-14-6-2-1-3-7-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPUDCXJWCMFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686192
Record name 2'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Benzyloxyphenyl)-2-chlorophenol

CAS RN

1261897-38-4
Record name 2'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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